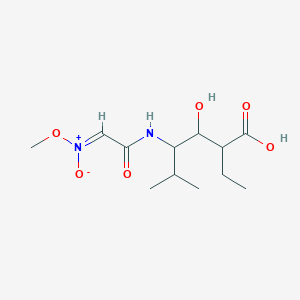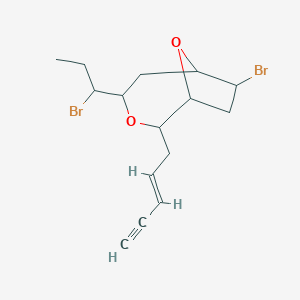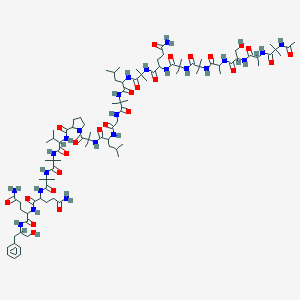
Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol is a peptide that has gained significant attention in scientific research due to its unique structure and potential applications.
Wirkmechanismus
The mechanism of action of Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol varies depending on the specific application. However, it is generally believed that the peptide exerts its effects by interacting with various cellular targets, such as cell membranes, enzymes, and receptors.
Biochemical and Physiological Effects:
Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol has been shown to have various biochemical and physiological effects. For example, it has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol in lab experiments is its unique structure and potential applications. However, one limitation is that it can be difficult and expensive to synthesize. Additionally, its effects may vary depending on the specific application and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and purification methods. Finally, more research is needed to explore its potential applications in various scientific research areas.
Synthesemethoden
Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol is a peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the sequential addition of amino acids to a growing peptide chain on a solid support. The peptide is then cleaved from the solid support and purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol has been studied extensively for its potential applications in various scientific research areas. It has been investigated for its antimicrobial, antiviral, anticancer, and neuroprotective properties. Additionally, it has been studied for its ability to inhibit amyloid beta aggregation, which is a hallmark of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
107395-30-2 |
|---|---|
Produktname |
Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol |
Molekularformel |
C91H151N23O25 |
Molekulargewicht |
1967.3 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]-3-hydroxypropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide |
InChI |
InChI=1S/C91H151N23O25/c1-46(2)40-57(72(128)110-91(24,25)83(139)114-39-29-32-60(114)74(130)105-65(48(5)6)75(131)111-90(22,23)82(138)113-87(16,17)79(135)102-55(34-37-62(93)119)69(125)100-54(33-36-61(92)118)68(124)98-53(44-115)42-52-30-27-26-28-31-52)99-64(121)43-95-76(132)84(10,11)109-73(129)58(41-47(3)4)104-78(134)86(14,15)108-71(127)56(35-38-63(94)120)103-80(136)88(18,19)112-81(137)89(20,21)107-67(123)50(8)96-70(126)59(45-116)101-66(122)49(7)97-77(133)85(12,13)106-51(9)117/h26-28,30-31,46-50,53-60,65,115-116H,29,32-45H2,1-25H3,(H2,92,118)(H2,93,119)(H2,94,120)(H,95,132)(H,96,126)(H,97,133)(H,98,124)(H,99,121)(H,100,125)(H,101,122)(H,102,135)(H,103,136)(H,104,134)(H,105,130)(H,106,117)(H,107,123)(H,108,127)(H,109,129)(H,110,128)(H,111,131)(H,112,137)(H,113,138) |
InChI-Schlüssel |
WFQQTFGAQXPNLX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Sequenz |
XASAXXQXLXGLXPVXXQQF |
Synonyme |
trichosporin B-Ia |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B216520.png)
![5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B216521.png)
![2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B216525.png)
![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
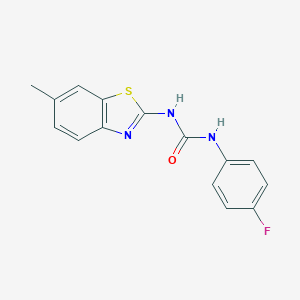
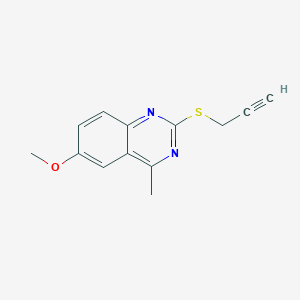
![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
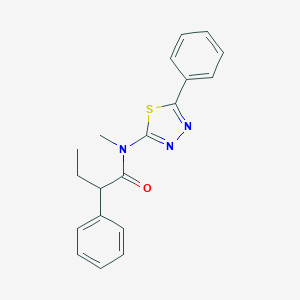
![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
